Calculated Lipophilicity (LogP) of (Chloromethylidene)copper vs. Copper(I) Chloride
(Chloromethylidene)copper exhibits a calculated LogP of 0.53 [1], compared with copper(I) chloride (CuCl), which has a calculated LogP of –0.12 [2]. The positive LogP value for the organocopper carbenoid indicates preferential partitioning into organic phases, whereas CuCl shows negative LogP consistent with its ionic character and preferential aqueous solubility. The ΔLogP of +0.65 represents a shift from a hydrophilic to a moderately lipophilic regime. This difference arises from the covalent Cu–C bond and the chloromethylidene organic ligand replacing the purely ionic chloride ligand in CuCl.
| Evidence Dimension | Octanol–water partition coefficient (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 0.53 (Molaid computed value) [1] |
| Comparator Or Baseline | Copper(I) chloride (CuCl, CAS 7758-89-6): LogP = –0.12 (ChemAxon computed value, T3DB) [2] |
| Quantified Difference | ΔLogP = +0.65 (shift from hydrophilic to moderately lipophilic regime) |
| Conditions | Calculated LogP values; no experimental shake-flask LogP determinations identified for either compound. |
Why This Matters
Higher lipophilicity of (Chloromethylidene)copper predicts improved solubility and mass transport in non-polar organic solvents, a critical factor for homogeneous catalysis in organic media where CuCl exhibits poor solubility.
- [1] Molaid.com. (Chloromethylidene)copper | CAS 874769-97-8. LogP: 0.53. https://www.molaid.com/MS_2472711 View Source
- [2] T3DB (Toxin and Toxin Target Database). Copper(I) chloride (T3D1201). LogP: –0.12 (ChemAxon calculated). http://www.t3db.ca/toxins/T3D1201 View Source
